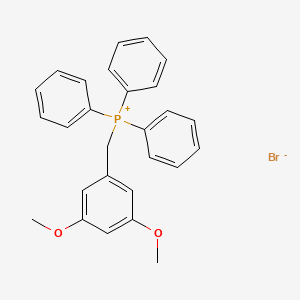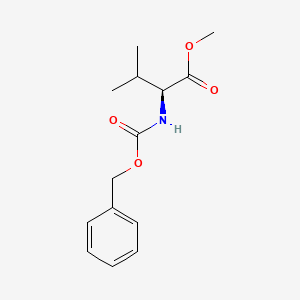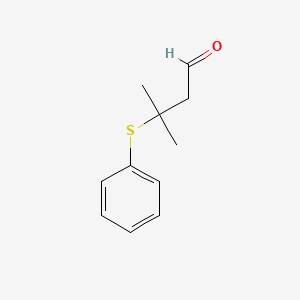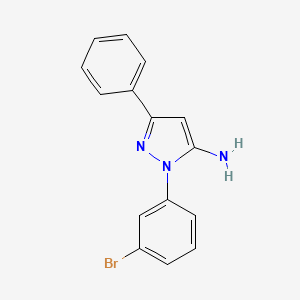
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine, also known as 3-Bromo-1-(3-phenylpyrazol-5-yl)aniline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This chemical compound belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of specific enzymes or proteins. For example, several research articles have reported that this compound inhibits the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Additionally, this compound has been reported to have antifungal activity against several fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine in lab experiments is its potential as a targeted therapy for cancer and other diseases. This compound has been shown to have selective inhibitory activity against specific enzymes and proteins, which makes it a promising candidate for the development of targeted therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several research articles have reported that this compound has cytotoxic effects on normal cells, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of this compound, which will provide insights into its biological activities. Additionally, further studies are needed to evaluate the potential of this compound as a targeted therapy for cancer and other diseases. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine has been studied for its potential applications in drug discovery and development. Several research articles have reported its biological activities, including anticancer, antitubercular, and antifungal activities. This compound has also been studied for its potential as a kinase inhibitor, which makes it a promising candidate for the development of targeted therapies for cancer and other diseases.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHEAAALRUYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470654 | |
| Record name | 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890764-15-5 | |
| Record name | 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



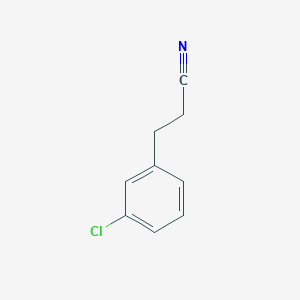
![Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde](/img/structure/B1625117.png)
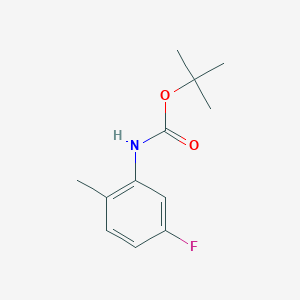
![Pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B1625119.png)
![2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B1625120.png)
![2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1625121.png)
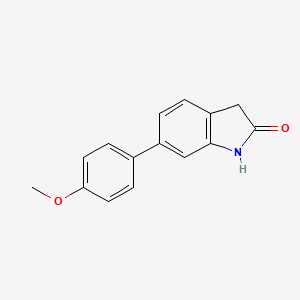
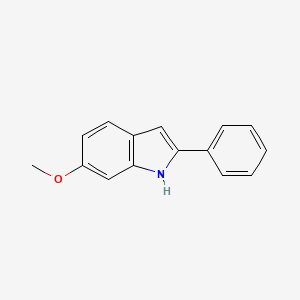
![2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1625126.png)

